

Olfactory Threshold of 2-Amino-5-ethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-ethylpyrazine

Cat. No.: B111719

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This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a focus on the methodologies used for their determination and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in sensory science, flavor chemistry, and pharmacology.

While specific quantitative data for the olfactory threshold of **2-Amino-5-ethylpyrazine** is not readily available in the reviewed literature, this guide summarizes the olfactory detection thresholds for several related pyrazine compounds. This comparative data offers valuable insight into the potential sensory impact of substituted pyrazines.

Data Presentation: Olfactory Thresholds of Pyrazine Derivatives

The following table presents the olfactory detection thresholds for a range of pyrazine derivatives in water, providing a comparative context for understanding the sensory potency of this class of compounds.

Compound	Odor Detection Threshold (ppb in water)
2-Methylpyrazine	60,000
2-Ethylpyrazine	6,000
2,3-Dimethylpyrazine	2,500
2,5-Dimethylpyrazine	800
2,6-Dimethylpyrazine	200
2,3,5-Trimethylpyrazine	400
2,3,5,6-Tetramethylpyrazine	1,000
2-Ethyl-5-methylpyrazine	100[1]
2-Ethyl-3-methylpyrazine	0.4
2-Ethyl-3,5-dimethylpyrazine	1
2-Ethyl-3,6-dimethylpyrazine	0.4
2-isoButyl-3-methylpyrazine	35
2-Methoxypyrazine	400
2-Methoxy-3-methylpyrazine	3
2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine	0.00001[1][2]
5-isopentyl-2,3-dimethyl-pyrazine	6,000

Experimental Protocols for Olfactory Threshold Determination

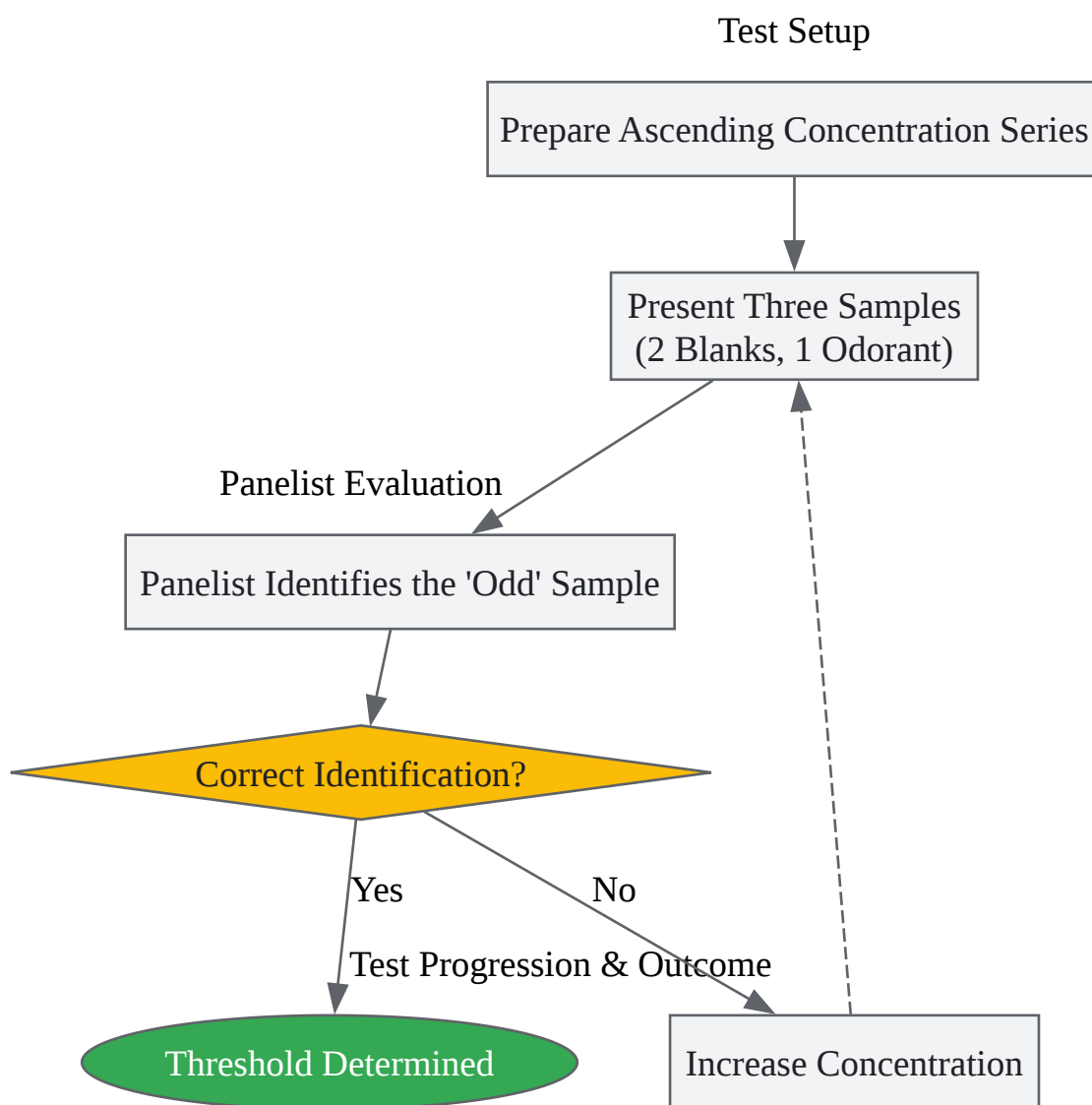
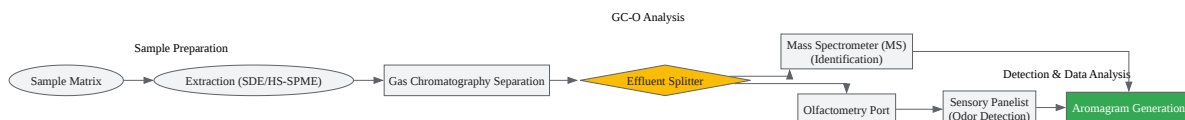
The determination of olfactory thresholds is a fundamental aspect of sensory analysis. The following sections detail the methodologies for key experiments commonly cited in the literature for pyrazine analysis.

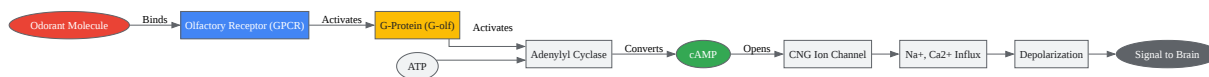
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify aroma-active compounds in a sample.[3][4][5][6][7] It uniquely combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5]

Experimental Workflow:

- **Sample Preparation:** Volatile compounds are extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) and headspace solid-phase microextraction (HS-SPME).
- **Gas Chromatographic Separation:** The extracted volatiles are injected into a gas chromatograph. The compounds are then separated based on their boiling points and their interactions with the stationary phase of the chromatographic column.
- **Effluent Splitting:** Upon exiting the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactometry port.
- **Olfactory Detection:** A trained sensory panelist or assessor sniffs the effluent from the olfactometry port. The panelist records the time, duration, and a description of any odors detected.
- **Data Analysis:** The data from the mass spectrometer and the olfactometry port are combined to create an aromagram. This aromagram links specific chemical compounds to their corresponding odors, allowing for the identification of odor-active substances.





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